1-Bromo-7-(trimethylammonium)heptyl Bromide

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

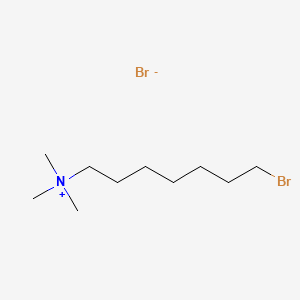

The molecular composition of 1-Bromo-7-(trimethylammonium)heptyl Bromide is precisely defined by its molecular formula C₁₀H₂₃Br₂N, which indicates the presence of ten carbon atoms, twenty-three hydrogen atoms, two bromine atoms, and one nitrogen atom. The molecular weight of this compound has been computationally determined to be 317.10 grams per mole, establishing its position among moderately sized quaternary ammonium salts. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-bromoheptyl(trimethyl)azanium;bromide, which clearly delineates the structural components and their spatial relationships.

The Chemical Abstracts Service registry number 1159174-36-3 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature includes 1-Heptanaminium, 7-bromo-N,N,N-trimethyl-, bromide (1:1), which emphasizes the ammonium character of the positively charged nitrogen center. The compound exists as an ionic species consisting of a 7-bromoheptyl(trimethyl)azanium cation paired with a bromide anion, reflecting its salt-like nature and ionic bonding characteristics.

The structural arrangement can be represented through the Simplified Molecular Input Line Entry System notation as CN+(C)CCCCCCCBr.[Br-], which explicitly shows the quaternary nitrogen center bearing three methyl groups and one heptyl chain terminated with bromine. The International Chemical Identifier string InChI=1S/C10H23BrN.BrH/c1-12(2,3)10-8-6-4-5-7-9-11;/h4-10H2,1-3H3;1H/q+1;/p-1 provides a standardized representation that facilitates computational analysis and database searches.

Propriétés

IUPAC Name |

7-bromoheptyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BrN.BrH/c1-12(2,3)10-8-6-4-5-7-9-11;/h4-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPHMNXOPCINV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676266 | |

| Record name | 7-Bromo-N,N,N-trimethylheptan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159174-36-3 | |

| Record name | 1-Heptanaminium, 7-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159174-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-N,N,N-trimethylheptan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Bromo-7-(trimethylammonium)heptyl Bromide typically involves the reaction of 7-bromoheptan-1-ol with trimethylamine in the presence of a suitable solvent . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

1-Bromo-7-(trimethylammonium)heptyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 7-(trimethylammonium)heptanol.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-(trimethylammonium)heptane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the type of reaction and the specific conditions employed .

Applications De Recherche Scientifique

1-Bromo-7-(trimethylammonium)heptyl Bromide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Bromo-7-(trimethylammonium)heptyl Bromide involves its interaction with biological membranes and proteins . The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function . Additionally, the trimethylammonium group can interact with negatively charged sites on cell membranes, influencing membrane stability and permeability .

Comparaison Avec Des Composés Similaires

Activité Biologique

1-Bromo-7-(trimethylammonium)heptyl Bromide (C₁₀H₂₃Br₂N) is a cationic surfactant with significant biological activity, particularly in the fields of proteomics, pharmacology, and organic chemistry. Its unique structure, featuring a positively charged trimethylammonium group and a hydrophobic heptyl tail, allows it to interact with biological membranes and proteins, facilitating various research applications.

- Molecular Formula : C₁₀H₂₃Br₂N

- Molecular Weight : 317.10 g/mol

- Classification : Cationic surfactant

The biological activity of 1-Bromo-7-(trimethylammonium)heptyl Bromide is primarily attributed to its surfactant properties. The compound's cationic nature enables it to interact electrostatically with negatively charged components of cell membranes, such as phospholipids. This interaction can influence membrane permeability and protein functionality, making it valuable for studying cellular processes.

Applications in Biological Research

1-Bromo-7-(trimethylammonium)heptyl Bromide has diverse applications across various scientific fields:

- Proteomics : It is used to study protein interactions and modifications. The compound serves as a precursor for synthesizing derivatives that can tag or modify proteins, aiding in the identification and quantification of proteins in complex biological samples.

- Lipid Metabolism Studies : As an intermediate in synthesizing fatty acid analogs, it plays a crucial role in tracing lipid metabolism pathways. These studies provide insights into conditions like obesity and diabetes, helping researchers understand lipid flux in biological systems.

- Pharmacology : In the development of peroxisome proliferator-activated receptor (PPAR) agonists, this compound shows potential as an antidiabetic agent by modulating lipid and glucose metabolism. Preclinical models have demonstrated improvements in insulin sensitivity and reductions in hyperglycemia.

1. Proteomics Application

A study highlighted the use of 1-Bromo-7-(trimethylammonium)heptyl Bromide in proteomics for identifying novel protein modifications. The compound enabled the development of new assays for protein quantification, contributing to advancements in understanding disease mechanisms and therapeutic targets.

2. Lipid Metabolism Tracing

Research utilizing fatty acid analogs synthesized from this compound provided quantitative data on lipid metabolism pathways. These findings are crucial for understanding the role of lipids in metabolic diseases.

3. Pharmacological Development

In pharmacological studies, derivatives synthesized from 1-Bromo-7-(trimethylammonium)heptyl Bromide were tested for their ability to activate PPARs. The results indicated promising activity in improving metabolic profiles in preclinical models.

Summary of Biological Activities

| Field | Application | Results Summary |

|---|---|---|

| Proteomics | Protein interaction studies | Enabled identification of novel protein modifications and new quantification assays |

| Lipid Metabolism | Synthesis of fatty acid analogs | Provided insights into lipid metabolism related to obesity and diabetes |

| Pharmacology | Development of PPAR agonists | Showed improved insulin sensitivity and reduced hyperglycemia in preclinical models |

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-Bromo-7-(trimethylammonium)heptyl Bromide to ensure high purity for biochemical studies?

Methodological Answer:

- Synthesis : The compound can be synthesized via alkylation of 1-bromoheptane with trimethylamine under controlled conditions. Similar quaternary ammonium salts (e.g., CTAB) are synthesized by reacting alkyl bromides with tertiary amines in polar solvents like ethanol at 60–80°C for 24–48 hours .

- Purification : Recrystallization from ethanol/acetone mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. For molecular biology applications, use HPLC with ion-pairing agents to remove trace surfactants or unreacted precursors .

- Quality Control : Confirm purity via H NMR (absence of alkyl chain proton shifts) and mass spectrometry. For biological use, test endotoxin levels (<0.1 EU/mg) .

Q. How should researchers characterize the critical micelle concentration (CMC) of 1-Bromo-7-(trimethylammonium)heptyl Bromide in aqueous buffers?

Methodological Answer:

- Conductivity Measurements : Plot specific conductivity vs. concentration; the CMC is identified by the inflection point .

- Fluorescence Spectroscopy : Use pyrene as a probe; monitor the ratio of pyrene emission peaks, which decreases sharply above the CMC .

- Surface Tension Analysis : Measure surface tension using a tensiometer; the CMC corresponds to the concentration where surface tension plateaus .

- Note : Compare with analogs like DTAB (C12, CMC ≈ 15 mM) and CTAB (C16, CMC ≈ 0.9 mM) to contextualize chain-length effects .

Advanced Research Questions

Q. How does the interaction of 1-Bromo-7-(trimethylammonium)heptyl Bromide with DNA differ from shorter-chain analogs (e.g., DTAB) in terms of binding energetics and structural perturbations?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy () and entropy (). Longer alkyl chains (C7 vs. C12/C16) enhance hydrophobic interactions, increasing binding affinity but potentially destabilizing DNA secondary structure .

- Circular Dichroism (CD) : Monitor changes in DNA helicity. Cationic surfactants with intermediate chain lengths (C7–C12) may induce partial unwinding without full denaturation, unlike longer chains (C16), which cause aggregation .

- Potentiometric Titration : Use a surfactant-selective electrode to measure free surfactant concentration and calculate binding constants .

Q. What experimental strategies can mitigate artifacts when studying the effects of 1-Bromo-7-(trimethylammonium)heptyl Bromide on protein stability using spectroscopic methods?

Methodological Answer:

- Control Surfactant Concentration : Use sub-CMC concentrations to avoid micelle-induced aggregation. For example, if CMC = 5 mM, work below 1 mM .

- Temperature and Buffer Optimization : Perform thermal denaturation studies in Tris buffer (pH 7.4) with 0.01 M NaCl to stabilize ionic interactions. Avoid phosphate buffers, which may precipitate cationic surfactants .

- Dynamic Light Scattering (DLS) : Monitor protein-surfactant complexes for size changes. Artifacts from micelle formation can be excluded by correlating DLS data with spectroscopic results .

Q. How can researchers distinguish between electrostatic and hydrophobic interactions when analyzing the binding of 1-Bromo-7-(trimethylammonium)heptyl Bromide to lipid bilayers?

Methodological Answer:

- Ionic Strength Variation : Increase NaCl concentration to screen electrostatic interactions. If binding persists, hydrophobic forces dominate .

- Langmuir Trough Experiments : Measure surface pressure-area isotherms of lipid monolayers. Hydrophobic insertion reduces the area per lipid molecule, while electrostatic binding increases surface potential .

- Fluorescence Quenching : Use depth-sensitive probes (e.g., DPH) to determine if the surfactant penetrates the bilayer’s hydrophobic core .

Key Notes for Experimental Design

- Contradictions in Data : While CTAB (C16) stabilizes DNA in extraction protocols, shorter chains (C12/C7) may destabilize it . Always validate surfactant effects in your specific system.

- Safety : Follow SDS guidelines for cationic surfactants (e.g., wear nitrile gloves, avoid environmental release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.